[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

Catalog No.
S1494770
CAS No.
50479-11-3
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bro...

CAS Number

50479-11-3

Product Name

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

IUPAC Name

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1

InChI Key

JPZMNVPVVYVXAD-UHFFFAOYSA-M

SMILES

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Ethoxy-4-oxobutyl)triphenylphosphonium Bromide (1:1); 3-Carboethoxypropyltriphenylphosphonium Bromide; NSC 269919

Canonical SMILES

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Wittig Reaction:

This compound serves as a key reactant in the Wittig reaction, a powerful tool for forming carbon-carbon double bonds. The triphenylphosphonium group acts as a ylide precursor, readily undergoing deprotonation to generate a nucleophilic species that reacts with carbonyl compounds to form the desired alkene product. For instance, research utilizing [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide in the asymmetric synthesis of ezetimibe, a medication for lowering cholesterol, highlights its utility in the Wittig reaction context [].

Synthesis of Spirocyclic GPR119 Agonists:

Recent research explores the application of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide in the synthesis of spirocyclic GPR119 agonists, molecules that activate a specific G protein-coupled receptor (GPR119) involved in various physiological processes. This research delves into the potential therapeutic applications of these agonists [].

Synthesis of Cyclic Acetal Intermediates:

The compound also demonstrates its versatility in the synthesis of cyclic acetal intermediates. These intermediates serve as building blocks for various complex molecules, including azadirachtin, a naturally occurring insecticide found in neem trees [].

Molecular Structure Analysis

The key features of TEPPBr's structure include (refer to [] for a detailed structure):

  • Positively charged phosphonium center (P+): This central phosphorus atom is bonded to four groups - three phenyl rings and a propyl chain ending with an ester group. The positive charge is delocalized over the phosphonium center and the surrounding phenyl rings.
  • Ester group (COOCH2CH3): This group is attached to the end of the propyl chain and contributes to the overall polarity of the molecule.
  • Triphenyl group (P(C6H5)3): The three bulky phenyl rings contribute to the lipophilic character of the molecule and can influence its reactivity.

Chemical Reactions Analysis

TEPPBr is primarily used as a reactant in various organic synthesis reactions. Some notable examples include:

  • Wittig Reaction: TEPPBr can be deprotonated to form a ylide intermediate, which can participate in Wittig reactions to form carbon-carbon double bonds [, ].

(Ph3P+CH2CH2CH2COOCH3)Br + Base -> Ph3P=CHCH2CH2COOCH3 + Br- []

  • Synthesis of spirocyclic GPR119 agonists: TEPPBr has been employed as a key starting material in the synthesis of potential drug candidates targeting the GPR119 receptor [].
  • Synthesis of azadirachtin intermediate: TEPPBr is a valuable reagent for the preparation of a cyclic acetal intermediate involved in the synthesis of azadirachtin, a naturally occurring insecticide [].

Physical And Chemical Properties Analysis

  • Melting Point: 165-167 °C (literature) [].
  • Boiling Point: Not reported, likely decomposes upon heating.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetonitrile [].
  • Stability: Stable under dry conditions, may hydrolyze in presence of moisture [].

TEPPBr itself does not have a known mechanism of action in biological systems. Its primary function is as a reactive intermediate for the synthesis of other molecules with potential biological activities.

  • Wearing gloves, safety glasses, and protective clothing when handling.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Considering it a potential irritant and following safe disposal procedures according to local regulations [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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